ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 6,7-diethoxy-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Indole derivatives: Indole derivatives also possess a heterocyclic aromatic structure and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline and indole derivatives.
Properties
CAS No. |
1698-92-6 |
---|---|
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.3 |
Purity |
95 |
Origin of Product |
United States |
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